(S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure with two chiral centers, making it an important subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and ®-1-methylpyrrolidine.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxyl group of (S)-2-amino-3-methylbutanoic acid and the amine group of ®-1-methylpyrrolidine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and reproducibility.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Corresponding oxidized derivatives with functional group transformations.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties to evaluate its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of novel materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: A precursor in the synthesis of the target compound.
®-1-Methylpyrrolidine: Another precursor used in the synthesis.
N-Substituted Butyramides: Compounds with similar structural features but different substituents.
Uniqueness: (S)-2-Amino-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide is unique due to its specific stereochemistry and the presence of two chiral centers, which confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-7(2)9(11)10(14)12-8-4-5-13(3)6-8/h7-9H,4-6,11H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIBASHGKHCKI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H]1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.